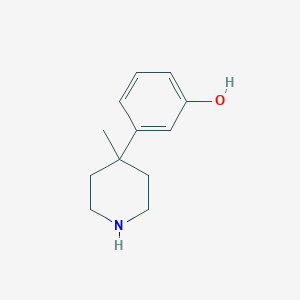

4-(3-Hydroxyphenyl)-4-methylpiperidine

CAS No.:

Cat. No.: VC14176101

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 3-(4-methylpiperidin-4-yl)phenol |

| Standard InChI | InChI=1S/C12H17NO/c1-12(5-7-13-8-6-12)10-3-2-4-11(14)9-10/h2-4,9,13-14H,5-8H2,1H3 |

| Standard InChI Key | XWJMONHOLHEQOS-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCNCC1)C2=CC(=CC=C2)O |

Introduction

Structural and Chemical Characteristics

The core structure of 4-(3-Hydroxyphenyl)-4-methylpiperidine consists of a six-membered piperidine ring with two substituents: a methyl group and a 3-hydroxyphenyl group at the 4-position. The hydroxyl group on the phenyl ring introduces polarity, influencing solubility and reactivity, while the methyl group contributes to steric effects and lipophilicity.

Stereochemical Considerations

Piperidine derivatives often exhibit stereochemical complexity due to their chair conformations and substituent orientations. For example, in the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, the stereochemistry at the 3- and 4-positions is critical for biological activity . While 4-(3-Hydroxyphenyl)-4-methylpiperidine lacks a 3-methyl group, its stereoelectronic profile may still influence interactions with biological targets.

Physicochemical Properties

Although direct data for 4-(3-Hydroxyphenyl)-4-methylpiperidine are scarce, related compounds offer insights:

-

4-Methylpiperidine (CAS 626-58-4): Boiling point 124°C, density 0.838 g/mL, and miscibility in water .

-

Methyl 4-hydroxypiperidine-3-carboxylate: Molecular weight 159.18 g/mol, role as a metabolite .

The hydroxyphenyl group likely increases polarity compared to 4-methylpiperidine, reducing volatility and enhancing water solubility.

Synthesis Methodologies

Synthetic routes to 4-(3-Hydroxyphenyl)-4-methylpiperidine can be extrapolated from protocols for structurally related piperidine derivatives.

Grignard Reaction and Cyclization

A common approach involves Grignard addition to a piperidinone precursor. For instance, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine was synthesized via Grignard addition of 3-hydroxyphenylmagnesium bromide to 1,3-dimethyl-4-piperidinone, followed by dehydration and hydrogenation . Adapting this method:

-

Grignard Addition: React 4-piperidone with 3-hydroxyphenylmagnesium bromide to form 4-(3-hydroxyphenyl)-4-piperidinol.

-

Dehydration: Treat with a carbonate derivative (e.g., ethyl carbonate) at elevated temperatures (190°C) to eliminate water and form a tetrahydropyridine intermediate.

-

Hydrogenation: Catalytic hydrogenation with palladium on carbon yields the saturated piperidine ring .

Chiral Resolution

For enantiomerically pure forms, chiral resolution using tartaric acid derivatives is effective. Racemic 3-phenylpiperidine analogs have been resolved via diastereomeric salt formation with L-tartaric acid in isopropanol .

Pharmacological Applications

Piperidine derivatives with aryl substituents are prominent in central nervous system drug development.

Opioid Antagonist Activity

The structurally similar trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY255582) acts as a centrally active opioid antagonist . Key pharmacological features include:

-

High affinity for μ-opioid receptors.

-

Efficacy in reducing opioid-induced gastrointestinal dysfunction.

While 4-(3-Hydroxyphenyl)-4-methylpiperidine lacks the 3-methyl group, its hydroxyl and methyl substituents may still facilitate receptor interactions, warranting further study.

Anti-Corrosive Properties

4-Methylpiperidine exhibits anti-corrosive activity for iron . The hydroxyphenyl group in 4-(3-Hydroxyphenyl)-4-methylpiperidine could enhance chelation capabilities, potentially improving protective effects.

Industrial and Synthetic Utility

Catalytic Applications

4-Methylpiperidine serves as a catalyst in stilbene synthesis . The hydroxyphenyl variant may offer improved catalytic efficiency in cross-coupling reactions due to its electron-donating hydroxyl group.

Intermediate in Drug Synthesis

Piperidine derivatives are key intermediates in pharmaceuticals like niraparib. Patent WO2019165981A1 details methods for synthesizing chiral 3-phenylpiperidines via Grignard reactions and hydrogenation , suggesting analogous utility for 4-(3-Hydroxyphenyl)-4-methylpiperidine.

Challenges and Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes remains a hurdle. Asymmetric hydrogenation or enzymatic resolution could address this.

-

Biological Profiling: Comprehensive in vitro and in vivo studies are needed to elucidate pharmacological potential.

-

Scalability: Optimizing Grignard and hydrogenation steps for industrial-scale production is critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume